molecular formula C23H22N6O2 B12157228 Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate

Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate

Cat. No.: B12157228
M. Wt: 414.5 g/mol
InChI Key: FQVUWSASFFVXIR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a pyrimidine ring substituted with an ethyl ester, an amino group, and a quinazoline moiety, making it a molecule of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline derivative, which is then coupled with a pyrimidine precursor. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity, which is crucial in cancer cell proliferation. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate
  • Ethyl 4-amino-2-[(4,6-dimethylquinolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate

Uniqueness

Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate is unique due to the presence of both quinazoline and pyrimidine rings, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following molecular formula:

  • Molecular Formula : C20_{20}H24_{24}N6_{6}O2_{2}
  • Molecular Weight : 368.45 g/mol

The presence of both quinazoline and pyrimidine moieties contributes to its biological activity, particularly in targeting various enzymes and receptors involved in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against multiple cancer cell lines.

Growth Inhibition Studies

In a study assessing growth inhibition (GI%) across various human tumor cell lines, the compound exhibited notable activity:

Cell LineGI%
HOP-92 (Lung)71.8
NCI-H460 (Lung)66.12
ACHN (Renal)66.02
SNB-75 (CNS)69.53

These results indicate that the compound can significantly inhibit tumor cell proliferation, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Its IC50_{50} values against CDK2 and TRKA were found to be in the range of 0.09–1.58 µM .
  • Cell Cycle Arrest : Treatment with this compound resulted in significant cell cycle arrest at the G0–G1 phase, indicating its potential to halt cancer cell proliferation effectively .
  • Apoptosis Induction : The compound also promotes apoptosis in cancer cells, further contributing to its anticancer properties.

Enzyme Inhibition

In addition to its anticancer effects, this compound shows promise as an enzyme inhibitor:

Dual Inhibition of TS and DHFR

Research has indicated that derivatives related to this compound can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are vital for DNA synthesis and cellular proliferation . Compounds with similar structures demonstrated GI50_{50} values in the nanomolar range against various tumor cell lines.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • In Vivo Studies : Animal models treated with ethyl 4-amino derivatives showed reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent.
  • Combination Therapies : When used in combination with established chemotherapeutics, this compound demonstrated enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation.

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C23H22N6O2/c1-4-31-21(30)18-19(15-8-6-5-7-9-15)27-23(28-20(18)24)29-22-25-14(3)16-12-13(2)10-11-17(16)26-22/h5-12H,4H2,1-3H3,(H3,24,25,26,27,28,29)

InChI Key

FQVUWSASFFVXIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)NC2=NC(=C3C=C(C=CC3=N2)C)C)C4=CC=CC=C4

Origin of Product

United States

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